molecular formula C12H16OS B7779246 4-(4-Ethylthiophenyl)-1-buten-4-ol CAS No. 842123-80-2

4-(4-Ethylthiophenyl)-1-buten-4-ol

Cat. No.: B7779246
CAS No.: 842123-80-2
M. Wt: 208.32 g/mol
InChI Key: ORWOCAPIJICVPC-UHFFFAOYSA-N
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Description

4-(4-Ethylthiophenyl)-1-buten-4-ol is an organic compound characterized by the presence of a thiophenyl group substituted with an ethyl group and a butenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylthiophenyl)-1-buten-4-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylthiophenyl)-1-buten-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the butenol moiety can be reduced to form saturated alcohols.

    Substitution: The thiophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted thiophenyl derivatives.

Scientific Research Applications

4-(4-Ethylthiophenyl)-1-buten-4-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Ethylthiophenyl)-1-buten-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Ethylthiophenyl derivatives: Compounds with similar thiophenyl structures but different substituents.

    Butenol derivatives: Compounds with similar butenol moieties but different aromatic groups.

Uniqueness

4-(4-Ethylthiophenyl)-1-buten-4-ol is unique due to its specific combination of a thiophenyl group with an ethyl substituent and a butenol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1-(4-ethylsulfanylphenyl)but-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-3-5-12(13)10-6-8-11(9-7-10)14-4-2/h3,6-9,12-13H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWOCAPIJICVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258763
Record name 4-(Ethylthio)-α-2-propen-1-ylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842123-80-2
Record name 4-(Ethylthio)-α-2-propen-1-ylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842123-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethylthio)-α-2-propen-1-ylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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